2-(3-Methyloxolan-2-yl)acetic acid
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Overview
Description
2-(3-Methyloxolan-2-yl)acetic acid is a chemical compound that has garnered attention in various fields of research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a methyloxolane ring attached to an acetic acid moiety. The presence of the methyloxolane ring imparts distinct chemical properties to the compound, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyloxolan-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-butanone with ethyl chloroacetate in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. Industrial methods also focus on minimizing waste and ensuring the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methyloxolan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Acid chlorides and amines are typical reagents for substitution reactions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Esters and amides.
Scientific Research Applications
2-(3-Methyloxolan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Methyloxolan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methyloxolane ring and acetic acid moiety contribute to its binding affinity and reactivity. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
2-(2-Methyloxolan-3-yl)acetic acid: This compound has a similar structure but differs in the position of the methyloxolane ring.
3-Furanacetic acid, tetrahydro-2-methyl-: Another structurally related compound with potential biological activity.
Uniqueness: 2-(3-Methyloxolan-2-yl)acetic acid is unique due to its specific ring structure and the position of the substituents, which impart distinct chemical and biological properties. Its unique structure makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3-methyloxolan-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-2-3-10-6(5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEHISOTSCWBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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